molecular formula C8H7N3O2S B1180188 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol CAS No. 134952-04-8

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Cat. No.: B1180188
CAS No.: 134952-04-8
InChI Key:
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol is a compound that features a thiadiazole ring attached to a benzene ring with two hydroxyl groups. The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol typically involves the reaction of sulfinylbis((2,4-dihydroxyphenyl)methanethione) with appropriate hydrazides or thiosemicarbazides in methanol . This one-pot reaction is efficient and yields the desired product with good purity. The reaction conditions often include moderate temperatures and the use of methanol as a solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling chemicals and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted thiadiazole derivatives from nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

What sets 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of both hydroxyl and amino groups allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRSEAOZQCCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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